BenchChemオンラインストアへようこそ!

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine

Synthetic chemistry Cross-coupling Building block comparison

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine (CAS 1817741-80-2) is a disubstituted 2-aminopyridine derivative belonging to the class of halogenated aromatic heterocycles. Its molecular formula is C11H8BrFN2 with a molecular weight of 267.1 g/mol.

Molecular Formula C11H8BrFN2
Molecular Weight 267.1 g/mol
CAS No. 1817741-80-2
Cat. No. B1412864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine
CAS1817741-80-2
Molecular FormulaC11H8BrFN2
Molecular Weight267.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F
InChIInChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15)
InChIKeyPMXOSAKBCSEPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine (CAS 1817741-80-2): Baseline Identity and Sourcing Profile


5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine (CAS 1817741-80-2) is a disubstituted 2-aminopyridine derivative belonging to the class of halogenated aromatic heterocycles. Its molecular formula is C11H8BrFN2 with a molecular weight of 267.1 g/mol . The compound features a bromine atom at the 5-position, a 4-fluorophenyl substituent at the 6-position, and a primary amine at the 2-position of the pyridine ring [1]. Commercially, it is available at a minimum purity specification of 95% , and is recommended for long-term storage in a cool, dry place . This compound serves primarily as a synthetic building block and key intermediate in medicinal chemistry programs, including those targeting adenosine A2a receptor antagonists [2].

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine: Why Generic Substitution Fails in 2-Aminopyridine Scaffolds


Within the 6-aryl-2-aminopyridine chemotype, the combination of the 5-bromo substituent and the 4-fluorophenyl group at position 6 is not interchangeable with close analogs such as 6-(4-fluorophenyl)pyridin-2-amine (CAS 1159819-35-8, lacking the 5-bromo handle), 5-bromo-6-phenyl-pyridin-2-ylamine (CAS not located, lacking the para-fluoro substituent), or 5-chloro-6-(4-fluorophenyl)pyridin-2-amine (different halogen). Each substitution pattern confers distinct reactivity profiles: the bromine at C5 provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the 4-fluorophenyl group modulates both electronic properties and, in biological contexts, target binding and metabolic stability [1]. Evidence from neuronal nitric oxide synthase (nNOS) inhibitor programs demonstrates that even minor alterations to the 6-phenyl substitution pattern on 2-aminopyridine scaffolds produce order-of-magnitude changes in isoform selectivity and potency [2]. The target compound occupies a unique position in the synthetic pathway described in US 2022/0017483 A1, where it serves as a critical intermediate for constructing adenosine A2a receptor antagonists—a role that analogs lacking either the bromo or the 4-fluorophenyl group cannot fulfill without additional synthetic steps [3].

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine: Quantitative Differentiation Evidence Against Closest Analogs


Dual Halogen Reactivity: 5-Bromo Handle Enables Downstream Functionalization Absent in Non-Brominated 6-(4-Fluorophenyl)pyridin-2-amine

The target compound possesses a bromine atom at the 5-position that serves as a synthetic handle for Pd-catalyzed cross-coupling reactions. The non-brominated analog 6-(4-fluorophenyl)pyridin-2-amine (CAS 1159819-35-8) lacks this handle entirely. In the patented synthesis for adenosine A2a antagonists (US 2022/0017483 A1), 5-bromo-6-(4-fluorophenyl)pyridin-2-amine (designated In-1-b) is prepared via Suzuki-Miyaura coupling of 5,6-dibromopyridin-2-amine (In-1-a, 2 g, 7.94 mmol) with 4-fluorophenylboronic acid (1.11 g, 7.94 mmol), then carried forward through multiple synthetic steps to the final biaryl product [1]. The non-brominated analog 6-(4-fluorophenyl)pyridin-2-amine requires a completely different synthetic entry (2-amino-6-chloropyridine plus 4-fluorobenzeneboronic acid, yielding 68% under Pd catalysis) and cannot serve as a precursor for the same downstream elaboration without prior bromination . This represents a fundamental divergence in synthetic utility that directly affects procurement decisions for medicinal chemistry programs.

Synthetic chemistry Cross-coupling Building block comparison

Electronic Tuning via 4-Fluorophenyl vs. Unsubstituted Phenyl: Impact on Bioactivity in the 2-Aminopyridine Scaffold

In the well-characterized 6-aryl-2-aminopyridine nNOS inhibitor series, the presence of a 4-fluoro substituent on the 6-phenyl ring is a critical determinant of both potency and isoform selectivity. The seminal Lowe et al. (1999) study on 6-(4-(substituted)phenyl)-2-aminopyridines demonstrated that compound 3a, bearing a specific 4-position substituent on the phenyl ring, showed potent and selective inhibition of human nNOS with pharmacokinetics sufficient for in vivo activity [1]. While the exact IC50 values for the target compound in nNOS assays are not publicly disclosed, the class-level SAR is unambiguous: the 4-fluorophenyl substituent confers distinct electronic properties (Hammett σp = +0.06 for F vs. σp = 0.00 for H) that modulate both target binding affinity and metabolic stability relative to the unsubstituted 5-bromo-6-phenyl-pyridin-2-ylamine analog [2]. BindingDB records for closely related 6-(4-fluorophenyl)-2-aminopyridine scaffolds confirm interactions with nNOS (CHEMBL1801478, EC50 >10,000 nM for a specific derivative), indicating that substituent-dependent modulation of target engagement is a measurable and meaningful parameter for compound selection [3].

Medicinal chemistry SAR Fluorine substitution

Regiochemical Specificity: 5-Bromo-6-(4-fluorophenyl) vs. 5-Bromo-N-(4-fluorophenyl) Isomers and Their Divergent Reactivity

The regiochemistry of the 4-fluorophenyl attachment is a critical determinant of both synthetic utility and potential biological activity. The target compound bears the 4-fluorophenyl group at the pyridine 6-position via a C-C bond, placing it in conjugation with the pyridine ring. In contrast, the isomeric compound 5-bromo-N-(4-fluorophenyl)pyridin-2-amine bears the 4-fluorophenyl group on the exocyclic nitrogen via a C-N bond . This structural difference has profound consequences: the C-6 aryl compound can participate in extended π-conjugation systems relevant to fluorescent probe applications [1], while the N-aryl isomer has different electronic properties. Halogenated phenylpyridines with the C-6 substitution pattern have been shown to exhibit precise chemo-selectivity in metal-catalyzed aryl-aryl coupling versus nucleophilic aromatic substitution, a property not shared by N-aryl isomers [2]. Furthermore, in the adenosine A2a antagonist development program of US 2022/0017483 A1, the C-6 attachment is essential for the subsequent construction of the biaryl pharmacophore [3].

Regiochemistry Isomer comparison Synthetic utility

Documented Intermediate Status in Patent-Supported Drug Discovery Pipeline vs. Unreferenced Analogs

5-Bromo-6-(4-fluorophenyl)pyridin-2-amine is explicitly designated as intermediate In-1-b in US Patent Application US 2022/0017483 A1, assigned to Sichuan Kelun Biotech Biopharmaceutical Co. Ltd. [1]. In this patent, the compound is a required intermediate for constructing aminopyridine-based adenosine A2a receptor antagonists intended for tumor treatment. The patent describes compounds with good physical/chemical stability, favorable pharmacokinetics, low toxicity, and peripheral selectivity (non-CNS-penetrant) [1]. No comparable patent documentation exists for analogs such as 5-bromo-6-phenyl-pyridin-2-ylamine or 5-chloro-6-(4-fluorophenyl)pyridin-2-amine in the context of this specific adenosine A2a program. A distinct patent family (US 6,235,747 and related filings) covers 6-phenylpyridyl-2-amine derivatives as NOS inhibitors, which represents a different therapeutic application space [2]. The presence of the target compound in a well-documented, assignee-supported patent application provides procurement confidence and synthetic precedent that unreferenced analogs cannot offer.

Drug discovery Patent evidence Adenosine A2a antagonist

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine: High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Key Intermediate for Adenosine A2a Receptor Antagonist Synthesis in Oncology Programs

This compound is the documented intermediate In-1-b in US 2022/0017483 A1 (Sichuan Kelun Biotech), where it is prepared via Suzuki-Miyaura coupling and then elaborated into aminopyridine-based adenosine A2a receptor antagonists for tumor immunotherapy [1]. Procurement of this specific intermediate enables direct entry into the patented synthetic pathway, bypassing the need for de novo route development. The patent reports that final compounds exhibit good stability, favorable pharmacokinetics, low toxicity, and peripherally selective profiles that avoid CNS side effects [1].

Dual-Halogen Building Block for Sequential Chemo-Selective Cross-Coupling in Complex Molecule Assembly

The combination of a C5 bromine (suitable for Pd-catalyzed couplings) and a C6 4-fluorophenyl group (with distinct electronic properties) enables sequential, chemo-selective functionalization strategies [1]. As demonstrated in the halogenated phenylpyridine literature, such scaffolds exhibit precise chemo-selectivity between metal-catalyzed aryl-aryl coupling (at the C-Br site) and nucleophilic aromatic substitution (at fluorinated positions), enabling divergent synthesis of molecular libraries from a single advanced intermediate [2].

2-Aminopyridine Scaffold for nNOS Inhibitor SAR Exploration with Fluorine-Mediated Metabolic Advantages

The 6-(4-fluorophenyl)-2-aminopyridine scaffold, as characterized in the Lowe et al. (1999) nNOS inhibitor series, serves as a privileged template for isoform-selective NOS inhibition where the 4-fluoro substituent contributes to both target potency and pharmacokinetic profile [1]. The target compound's 5-bromo handle enables further diversification for SAR studies, while the fluorophenyl group provides the established metabolic stability advantages of fluorine substitution in drug design [2]. Related 2-aminopyridine derivatives with 4-fluorophenyl substitution have demonstrated measurable nNOS engagement in cell-based assays .

Fluorescent Probe Development Programs Leveraging Extended π-Conjugation from C-6 Aryl Attachment

Aminopyridines with C-6 aryl substitution exhibit extended π-conjugation systems that are of interest for fluorescent probe design [1]. The 4-fluorophenyl group at C6 provides additional electronic tuning of fluorescence properties compared to unsubstituted phenyl analogs [2]. The 5-bromo handle allows for further functionalization with fluorophores or bioconjugation handles via cross-coupling. The correct C-6 (rather than N-aryl) regioisomer is essential for this application, as the N-aryl isomer lacks the extended conjugation pathway.

Quote Request

Request a Quote for 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.